molecular formula C17H16N2O2 B14200336 1,5-bis(4-methoxyphenyl)-1H-imidazole CAS No. 852525-32-7

1,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No.: B14200336
CAS No.: 852525-32-7
M. Wt: 280.32 g/mol
InChI Key: VWJKTSXAGACLQW-UHFFFAOYSA-N
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Description

1,5-bis(4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(4-methoxyphenyl)-1H-imidazole typically involves the condensation of 4-methoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions often include heating the mixture to facilitate the condensation and cyclization processes.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1,5-bis(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-bis(4-hydroxyphenyl)-1H-imidazole
  • 1,5-bis(4-chlorophenyl)-1H-imidazole
  • 1,5-bis(4-nitrophenyl)-1H-imidazole

Uniqueness

1,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also contribute to its potential therapeutic properties by facilitating interactions with biological targets.

Properties

CAS No.

852525-32-7

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

1,5-bis(4-methoxyphenyl)imidazole

InChI

InChI=1S/C17H16N2O2/c1-20-15-7-3-13(4-8-15)17-11-18-12-19(17)14-5-9-16(21-2)10-6-14/h3-12H,1-2H3

InChI Key

VWJKTSXAGACLQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CN2C3=CC=C(C=C3)OC

Origin of Product

United States

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